N-(3-chlorobenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide
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Description
N-(3-chlorobenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C23H25ClN4O3 and its molecular weight is 440.93. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonding and Structural Analysis
Research on structurally similar compounds, such as substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, reveals insights into hydrogen bonding patterns and molecular structures. These studies contribute to understanding the molecular arrangements and potential interactions of related compounds, including N-(3-chlorobenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide. The findings from such research can be applied to drug design and materials science, where specific molecular arrangements and interactions are crucial for functionality (López et al., 2010).
Antioxidant Activity and Coordination Complexes
Studies on pyrazole-acetamide derivatives and their coordination complexes, such as those involving Co(II) and Cu(II), demonstrate significant antioxidant activities. These findings suggest that compounds with a similar structure to this compound may also possess antioxidant properties, which could have implications for therapeutic applications and the development of antioxidative agents (Chkirate et al., 2019).
Herbicide Metabolism and Environmental Impact
Research into the metabolism of chloroacetamide herbicides, such as acetochlor and alachlor, in human and rat liver microsomes provides insight into the environmental and health impacts of related compounds. Understanding the metabolic pathways and potential toxicities of similar compounds can inform safety assessments and environmental regulations for chemicals with similar structures (Coleman et al., 2000).
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3/c1-30-20-7-3-5-18(13-20)21-15-28(26-23(21)27-8-10-31-11-9-27)16-22(29)25-14-17-4-2-6-19(24)12-17/h2-7,12-13,15H,8-11,14,16H2,1H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGUKVHMHUVYFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NCC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.